Sulfur oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sulfur oxide is a chemical compound that is widely used in various industries such as the production of sulfuric acid, paper, and petroleum refining. It is also a major air pollutant that can cause severe health problems and environmental damage.

Scientific Research Applications

Environmental Applications

Research on sulfur oxides, particularly in relation to emissions from coal-fired flue gas and vehicle exhaust, has been extensive. A bibliometric analysis of global scientific publications from 1995 to 2018 highlights the focus on the environmental impact of sulfur oxides. Key areas include the simultaneous removal of mercury, particulate matter, and CO2, and innovative control methods like adsorption by ionic liquids and advanced oxidation processes. The health hazards associated with sulfur oxides are also a significant area of study (Wang, Fu, Lu, Zhao, & Hao, 2019).

Microbiology and Biotechnology

In microbiology, sulfur-oxidizing bacteria have been studied for their potential in wastewater treatment and bioleaching processes. These bacteria can convert sulfide into elemental sulfur, which can be easily removed from wastewater. This research aligns with broader interests in environmental microbiology and microbial ecology (Kuenen, 2019).

Nanotechnology and Materials Science

Sulfur doping in zinc oxide nanoparticles (ZnO-NPs) is an area of interest due to its impact on the nanoparticles' energy bandgap and antibacterial activities. The research focuses on understanding how temperature and sulfur doping concentration affect these properties, which has significant implications in biomedical and electronic applications (Aga, Efa, & Beyene, 2022).

Energy and Environmental Applications

Sulfur continues to play a vital role in the development of materials for energy and environmental applications. Research spans improving energy efficiency, developing polymers with unique properties, and producing materials for biological applications. This includes environmentally friendly uses for oil refinery waste products containing sulfur (Boyd, 2016).

Electrochemistry and Battery Technology

The research in sulfur chemistry has led to advancements in rechargeable battery technology, particularly in lithium-sulfur and sodium-sulfur batteries. Studies address sulfur electrochemical utilization, low-temperature performance, and rate capability, with implications for developing high-performance, high-energy-density batteries (Akridge, Mikhaylik, & White, 2004).

Chemical Processes and Catalysis

The decomposition of sulfur (VI) oxide is a critical reaction in oxygen-generating processes, with applications in hydrogen-generating chemical plants. Research focuses on identifying effective catalysts, such as noble metals and transition metal oxides, for sulfur (VI) oxide decomposition, which has implications for high-temperature nuclear reactors (Brown & Revankar, 2012).

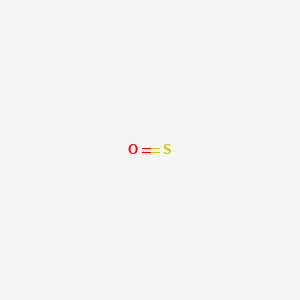

properties

CAS RN |

13827-32-2 |

|---|---|

Molecular Formula |

SO2 OS |

Molecular Weight |

48.07 g/mol |

IUPAC Name |

sulfur monoxide |

InChI |

InChI=1S/OS/c1-2 |

InChI Key |

XTQHKBHJIVJGKJ-UHFFFAOYSA-N |

SMILES |

O=S |

Canonical SMILES |

O=S |

boiling_point |

-10 °C |

density |

Relative density (water = 1): 1.4 (liquid, -10 °C) |

melting_point |

-75.5 °C |

Other CAS RN |

13827-32-2 7446-09-5 |

physical_description |

COLOURLESS GAS OR COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR. |

solubility |

Solubility in water, ml/100ml at 25 °C: 8.5 |

synonyms |

sulfur monoxide sulfur oxide |

vapor_density |

Relative vapor density (air = 1): 2.25 |

vapor_pressure |

Vapor pressure, kPa at 20 °C: 330 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

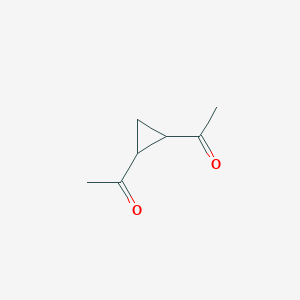

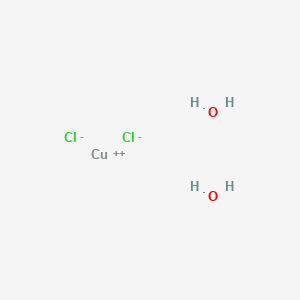

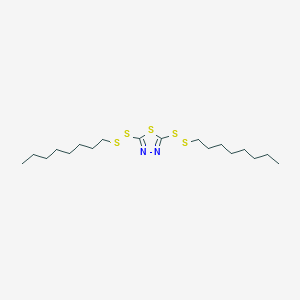

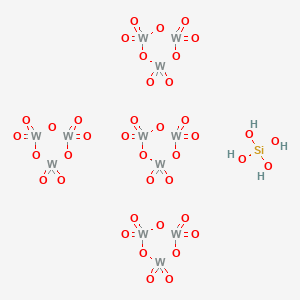

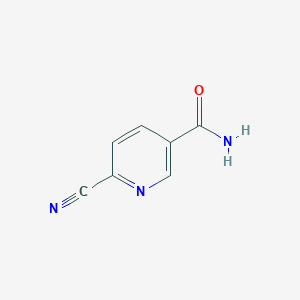

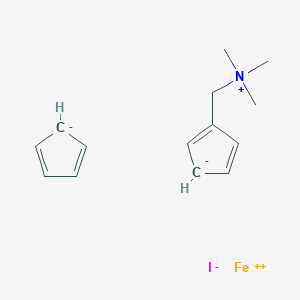

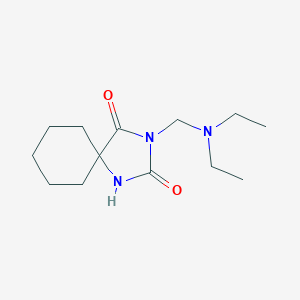

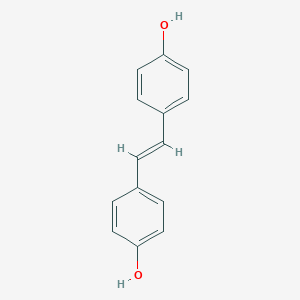

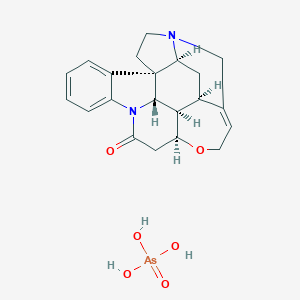

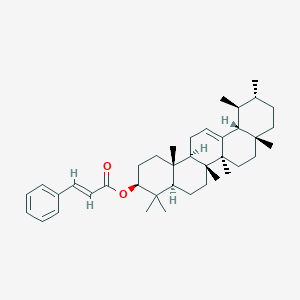

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan](/img/structure/B84360.png)